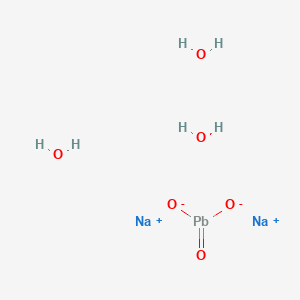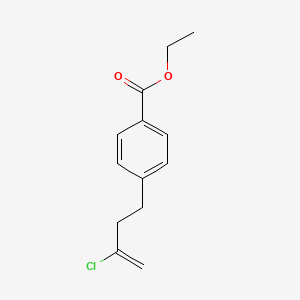
2,6-二乙氧基异烟酸
描述
2,6-Diethoxyisonicotinic acid is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . The IUPAC name for this compound is 2,6-diethoxyisonicotinic acid .
Molecular Structure Analysis
The InChI code for 2,6-Diethoxyisonicotinic acid is1S/C10H13NO4/c1-3-14-8-5-7 (10 (12)13)6-9 (11-8)15-4-2/h5-6H,3-4H2,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,6-Diethoxyisonicotinic acid is a solid substance .科学研究应用
Plant Disease Resistance
“2,6-Diethoxyisonicotinic acid” and its derivatives have been studied for their potential to induce the natural immune system of plants . This method is based on activating the plant’s natural defenses, making them resistant to infections even before the first symptoms appear . This strategy is seen as one of the fastest-growing and prospective strategies in agriculture .
Ester Derivatives
The preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied . These ester derivatives are seen as potential inducers of plants’ natural immune system .
Systemic Acquired Resistance (SAR)
“2,6-Diethoxyisonicotinic acid” is used in the study of Systemic Acquired Resistance (SAR), a natural plant defense mechanism . SAR has a broad spectrum action against pathogens . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction (elicitors) .
Tobacco Mosaic Virus (TMV) Resistance
Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) . The use of “2,6-Diethoxyisonicotinic acid” and its derivatives showed potential in inducing resistance to TMV .
Chemical Synthesis
“2,6-Diethoxyisonicotinic acid” is used as a building block in chemical synthesis . It is available for scientific research and can be used in the development of new compounds .
未来方向
作用机制
Target of Action
The primary target of 2,6-Diethoxyisonicotinic acid is the natural defense mechanisms of plants . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .
Mode of Action
It is known that it works by activating the plant’s natural defenses . This activation is similar to the response initiated after a pathogen attack .
Biochemical Pathways
The biochemical pathways affected by 2,6-Diethoxyisonicotinic acid are related to the systemic acquired resistance (SAR) phenomena in plants . SAR is a natural plant defense mechanism that has a broad spectrum action against pathogens . The compound acts as an elicitor, initiating this occurrence .
Result of Action
The application of 2,6-Diethoxyisonicotinic acid in field conditions has been shown to increase the resistance of plants to diseases caused by pathogens . It has been reported that certain derivatives of the compound have higher biological activity, inducing up to 92-97% of plants’ natural resistance .
属性
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxyisonicotinic acid | |
CAS RN |
5397-75-1 | |
| Record name | NSC4259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)
